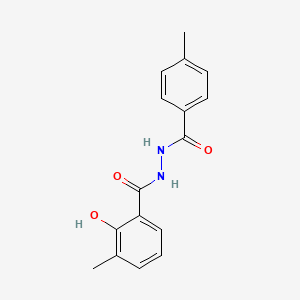
5-chloro-N-(4-isopropylphenyl)-2-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-N-(4-isopropylphenyl)-2-nitrobenzamide, also known as GW 501516, is a chemical compound that belongs to the class of selective androgen receptor modulators (SARMs). It was initially developed as a potential treatment for metabolic and cardiovascular diseases, but it has gained popularity among athletes and bodybuilders due to its ability to enhance physical performance.
Aplicaciones Científicas De Investigación
5-chloro-N-(4-isopropylphenyl)-2-nitrobenzamide 501516 has been extensively studied for its potential therapeutic applications in the treatment of metabolic and cardiovascular diseases. It has been shown to improve lipid metabolism, reduce insulin resistance, and increase glucose uptake in skeletal muscle cells. Additionally, 5-chloro-N-(4-isopropylphenyl)-2-nitrobenzamide 501516 has been investigated as a potential treatment for cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
Mecanismo De Acción
5-chloro-N-(4-isopropylphenyl)-2-nitrobenzamide 501516 works by activating the peroxisome proliferator-activated receptor delta (PPARδ), a nuclear receptor that regulates the expression of genes involved in lipid and glucose metabolism. Activation of PPARδ leads to an increase in fatty acid oxidation, which results in a shift in energy utilization from glucose to fat. This shift in energy metabolism leads to an increase in endurance and a reduction in fatigue.
Biochemical and physiological effects:
5-chloro-N-(4-isopropylphenyl)-2-nitrobenzamide 501516 has been shown to improve endurance and increase fat burning in animal models and human subjects. It has also been shown to increase the expression of genes involved in fatty acid oxidation, glucose uptake, and mitochondrial biogenesis in skeletal muscle cells. Additionally, 5-chloro-N-(4-isopropylphenyl)-2-nitrobenzamide 501516 has been shown to reduce inflammation and oxidative stress in animal models of cardiovascular disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-chloro-N-(4-isopropylphenyl)-2-nitrobenzamide 501516 has several advantages for lab experiments, including its ability to improve endurance and increase fat burning in animal models. However, there are also several limitations to using 5-chloro-N-(4-isopropylphenyl)-2-nitrobenzamide 501516 in lab experiments, including its potential to cause cancer in animal models and its lack of specificity for PPARδ compared to other nuclear receptors.
Direcciones Futuras
There are several future directions for research on 5-chloro-N-(4-isopropylphenyl)-2-nitrobenzamide 501516, including investigating its potential as a treatment for metabolic and cardiovascular diseases, exploring its effects on cancer cells, and developing more specific PPARδ agonists with fewer side effects. Additionally, further research is needed to understand the long-term effects of 5-chloro-N-(4-isopropylphenyl)-2-nitrobenzamide 501516 on human health and to determine its safety and efficacy in clinical trials.
Métodos De Síntesis
The synthesis of 5-chloro-N-(4-isopropylphenyl)-2-nitrobenzamide 501516 involves several steps, including the reaction of 5-chloro-2-nitrobenzoic acid with thionyl chloride to form 5-chloro-2-nitrobenzoyl chloride. The resulting compound is then reacted with 4-isopropylaniline to yield 5-chloro-N-(4-isopropylphenyl)-2-nitrobenzamide. The purity of the final product is typically assessed using high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS).
Propiedades
IUPAC Name |
5-chloro-2-nitro-N-(4-propan-2-ylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O3/c1-10(2)11-3-6-13(7-4-11)18-16(20)14-9-12(17)5-8-15(14)19(21)22/h3-10H,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKOHLBQVPZTPPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-2-nitro-N-[4-(propan-2-yl)phenyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-chlorophenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B5756811.png)
hydrazone](/img/structure/B5756817.png)

![N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-methylthiourea](/img/structure/B5756837.png)

![N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-3,4,5-trimethoxybenzamide](/img/structure/B5756839.png)
![2-methoxy-5-[(4-methyl-1-piperazinyl)methyl]phenol](/img/structure/B5756847.png)
![N-(3-methylbutyl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5756863.png)




![N-(3-fluorophenyl)-3-[4-(2-hydroxyethyl)-1-piperazinyl]propanamide](/img/structure/B5756912.png)